KetoABNO

Oxidation catalysis Electrochemistry Nitroxyl radical

KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl, CAS 7123-92-4) is a stable bicyclic nitroxyl radical catalyst belonging to the ABNO/AZADO class of oxidation catalysts. Its structure features a less sterically hindered active site compared to classical TEMPO derivatives, enabling efficient oxidation of sterically demanding alcohols and amines.

Molecular Formula C8H12NO2
Molecular Weight 154.19 g/mol
CAS No. 7123-92-4
Cat. No. B1228459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoABNO
CAS7123-92-4
Synonymsnorpseudopelleterine-N-oxyl
NPPN
Molecular FormulaC8H12NO2
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC(C1)N2[O]
InChIInChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2
InChIKeyAMZBXNVXJGUYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KetoABNO (CAS 7123-92-4): A Bicyclic Nitroxyl Radical Catalyst for High-Potential Aerobic Oxidation


KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl, CAS 7123-92-4) is a stable bicyclic nitroxyl radical catalyst belonging to the ABNO/AZADO class of oxidation catalysts [1]. Its structure features a less sterically hindered active site compared to classical TEMPO derivatives, enabling efficient oxidation of sterically demanding alcohols and amines [2]. KetoABNO operates via reversible interconversion among three oxidation states (hydroxyamine, N-oxyl, and oxoammonium) and exhibits a high redox potential (+521 mV vs. Ag/Ag+), surpassing TEMPO (+320 mV) and ABNO (+419 mV) [3]. This combination of electronic and steric properties enables aerobic oxidation under mild conditions with O₂ as the terminal oxidant [4].

Why Generic Nitroxyl Radical Substitution Fails: KetoABNO's Differentiated Performance Profile


Nitroxyl radicals exhibit widely divergent reactivity profiles that preclude generic substitution in oxidation catalysis. Sterically hindered catalysts like TEMPO show poor reactivity toward secondary alcohols and sterically demanding substrates [1]. Bicyclic analogs (ABNO, AZADO) offer improved accessibility but differ markedly in redox potential, which governs catalytic turnover rates [2]. KetoABNO occupies a unique position with its electron-deficient carbonyl group, conferring the highest redox potential among common bicyclic nitroxyls [3]. This property, combined with reduced steric hindrance, enables reaction rates and substrate scopes unattainable with ABNO, AZADO, or TEMPO in specific applications [4]. Selecting the optimal nitroxyl requires matching the catalyst's steric and electronic profile to the specific transformation.

KetoABNO Evidence Guide: Head-to-Head Comparative Performance Data


Redox Potential Superiority Over TEMPO and ABNO

KetoABNO exhibits a redox potential of +521 mV vs. Ag/Ag+, which is substantially higher than TEMPO (+320 mV) and its direct structural analog ABNO (+419 mV) [1]. This electron-deficient character arises from the 3-keto group, which lowers the electron density on the N-oxyl radical, increasing its oxidizing power. In electrochemical studies, higher redox potential correlates with enhanced catalytic activity for alcohol oxidation [2].

Oxidation catalysis Electrochemistry Nitroxyl radical

Superior Aldehyde Oxidation Kinetics vs. ABNO

In the aerobic oxidation of (R)-2-phenylpropanal to the corresponding carboxylic acid, KetoABNO demonstrated a markedly faster reaction rate than ABNO under identical cocatalytic conditions with NaNO₂ [1]. Time-course plots revealed that KetoABNO achieved approximately 98% conversion within 2 hours, whereas ABNO required approximately 4 hours to reach the same conversion level [1].

Aldehyde oxidation Carboxylic acid synthesis Reaction kinetics

Complete Lignin Model Compound Conversion vs. TEMPO

In dye-sensitized photoelectrochemical oxidation of lignin model compounds, Keto-ABNO achieved 100% conversion yield of a Caryl-Cα bond cleavage product after 24 hours at room temperature, whereas TEMPO achieved only 86% conversion under identical conditions [1]. The superior reactivity is attributed to more effective Caryl-Cα bond cleavage mediated by Keto-ABNO [1].

Lignin valorization Photoelectrochemistry Biomass conversion

High Gram-Scale Oxidation Efficiency in Metal-Catalyzed Systems

In a Bi(NO₃)₃/Keto-ABNO cocatalytic system using air as the terminal oxidant, gram-scale oxidation of 1-phenyl ethanol (1.22 g) proceeded smoothly to yield acetophenone at 94% isolated yield [1]. This result demonstrates that Keto-ABNO maintains high efficiency upon scale-up, an essential characteristic for preparative and process chemistry applications.

Gram-scale synthesis Alcohol oxidation Process chemistry

Enhanced Reaction Rates vs. TEMPO Derivatives in Sterically Demanding Oxidations

Multiple independent studies confirm that less sterically encumbered bicyclic nitroxyls (ABNO, KetoABNO, AZADO) exhibit higher reaction rates than TEMPO derivatives for oxidation of sterically demanding substrates [1][2]. While TEMPO's steric bulk enables chemoselective primary alcohol oxidation, it severely limits reactivity with secondary alcohols and hindered primary alcohols. KetoABNO's compact bicyclic structure alleviates this limitation.

Secondary alcohol oxidation Steric hindrance Catalyst selection

Synthetic Accessibility Advantage vs. AZADO Derivatives

Keto-ABNO can be prepared in multigram quantities via 3–4 straightforward synthetic steps without chromatography [1]. In contrast, AZADO derivatives, while also effective, are noted to be 'difficult to access synthetically' [1]. ABNO synthesis similarly benefits from a practical, scalable, chromatography-free process [2], positioning the ABNO/KetoABNO scaffold as synthetically more accessible than AZADO-type catalysts.

Catalyst synthesis Scale-up Cost of goods

KetoABNO: Optimal Application Scenarios for Scientific and Industrial Procurement


Synthesis of α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation

KetoABNO is the optimal nitroxyl catalyst for aerobic oxidation of α-chiral aldehydes to carboxylic acids without epimerization [1]. The mild reaction conditions (room temperature, ambient O₂ pressure, acetic acid or acetonitrile solvent) preserve stereochemical integrity at adjacent chiral centers [1]. This capability enables sequential asymmetric hydroformylation of alkenes followed by KetoABNO/NOx oxidation to access enantiomerically enriched α-chiral carboxylic acids, which are prevalent motifs in pharmaceutical intermediates [1].

Oxidation of Sterically Hindered Secondary Alcohols to Ketones

KetoABNO is superior to TEMPO for oxidation of secondary alcohols and sterically hindered substrates due to its less congested active site [1]. The KetoABNO/NOx cocatalytic system operates at ambient temperature and pressure using O₂ as the terminal oxidant, providing a mild, green alternative to stoichiometric oxidants like bleach or hypervalent iodine [1]. This scenario applies to fine chemical synthesis, natural product derivatization, and pharmaceutical intermediate preparation where sterically demanding alcohol oxidation is required [2].

Photoelectrochemical Lignin Valorization and Biomass Conversion

Keto-ABNO achieves quantitative conversion (100%) of lignin model compounds in dye-sensitized photoelectrochemical cells, outperforming TEMPO (86% conversion) [1]. This high conversion efficiency is critical for complete valorization of lignin streams in biorefinery applications, where residual unreacted material complicates downstream processing [1]. The system operates at room temperature under ambient conditions, offering a sustainable pathway for C–C bond cleavage in renewable aromatic feedstocks [1].

Metal-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes

KetoABNO forms effective cocatalytic systems with Bi(NO₃)₃ for aerobic oxidation of primary alcohols to aldehydes using air as the oxidant [1]. This methodology avoids the use of ligands and bases, operates under mild conditions (50°C), and has been demonstrated at gram scale with 94% isolated yield [1]. The system is particularly suited for academic and industrial laboratories seeking a practical, environmentally benign oxidation protocol that circumvents stoichiometric oxidants and noble metal catalysts [1].

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